Bisdisulizole disodium
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Overview
Description
Bisdisulizole disodium, also known by its trade name Neo Heliopan AP, is a water-soluble organic compound primarily used in sunscreen products to absorb UVA rays . Its chemical formula is C20H12N4Na2O12S4, and it has a molar mass of 674.55 g/mol . This compound is known for its high photostability and effectiveness in protecting the skin from harmful ultraviolet radiation .
Scientific Research Applications
Bisdisulizole disodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of photostability and UV absorption properties.
Biology: Research has explored its potential protective effects against UV-induced DNA damage in skin cells.
Industry: Beyond sunscreens, it is used in various cosmetic formulations to enhance UV protection.
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that Bisdisulizole disodium is a water-soluble compound , which suggests that it may interact with various enzymes, proteins, and other biomolecules in an aqueous environment
Cellular Effects
As a component of sunscreen products, this compound is designed to absorb UVA rays , which may influence cell function by protecting cells from UVA-induced damage
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known to absorb UVA rays
Preparation Methods
The synthesis of bisdisulizole disodium involves the reaction of 2,2’- (1,4-phenylene)bis(6-sulfo-1H-benzimidazole-4-sulfonate) with sodium hydroxide to form the disodium salt . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis in reactors, followed by purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Bisdisulizole disodium undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can undergo substitution reactions where sulfonate groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Bisdisulizole disodium is unique compared to other UV filters due to its high photostability and broad-spectrum UVA absorption . Similar compounds include:
Ensulizole: A water-soluble UV filter with a narrower absorption range.
Avobenzone: An oil-soluble UVA filter with lower photostability.
Tinosorb S: A broad-spectrum UV filter with both UVA and UVB absorption properties.
This compound stands out for its water solubility and high effectiveness in absorbing UVA rays, making it a preferred choice in many sunscreen formulations .
Properties
{ "Design of the Synthesis Pathway": "Bisdisulizole disodium can be synthesized by a two-step process involving the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with sodium sulfite followed by reaction with sodium bisulfite.", "Starting Materials": ["2,4-diamino-6-phenyl-1,3,5-triazine", "sodium sulfite", "sodium bisulfite"], "Reaction": [ "Step 1: 2,4-diamino-6-phenyl-1,3,5-triazine is dissolved in water and sodium sulfite is added to the solution. The mixture is stirred at room temperature for several hours.", "Step 2: Sodium bisulfite is added to the mixture obtained in step 1 and the resulting solution is stirred at room temperature for several hours. The pH of the solution is adjusted to 7-8 using sodium hydroxide solution.", "Step 3: The solution is filtered and the resulting solid is washed with water and dried under vacuum. The product obtained is Bisdisulizole disodium." ] } | |
CAS No. |
180898-37-7 |
Molecular Formula |
C20H14N4NaO12S4 |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
disodium;2-[4-(4,6-disulfo-1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole-4,6-disulfonate |
InChI |
InChI=1S/C20H14N4O12S4.Na/c25-37(26,27)11-5-13-17(15(7-11)39(31,32)33)23-19(21-13)9-1-2-10(4-3-9)20-22-14-6-12(38(28,29)30)8-16(18(14)24-20)40(34,35)36;/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36); |
InChI Key |
YCWCJGXHELVZPI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)[O-])S(=O)(=O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)C4=NC5=C(N4)C=C(C=C5S(=O)(=O)O)S(=O)(=O)O.[Na] |
Related CAS |
192776-90-2 |
Synonyms |
disodium phenyl dibenzimidazole tetrasulfonate PDBT cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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